CAY10622

Übersicht

Beschreibung

Diese Kinasen spielen eine entscheidende Rolle bei der Regulation der Zytoskelettstabilität, der Zellhaftung, der Proliferation, der glatten Muskelkontraktion und der Stammzellverjüngung .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von CAY10622 umfasst mehrere Schritte, beginnend mit der Herstellung der Benzamid-Kernstruktur. Die wichtigsten Schritte sind:

Bildung des Benzamid-Kerns: Dies beinhaltet die Reaktion von 4-Aminobenzoesäure mit geeigneten Reagenzien, um die Benzamidstruktur zu bilden.

Einführung der Isochinolin-Einheit: Dieser Schritt beinhaltet die Reaktion des Benzamid-Kerns mit 1,2,3,4-Tetrahydroisochinolin unter bestimmten Bedingungen, um die Isochinolin-Einheit einzuführen.

Endgültige Kupplungsreaktionen: Die letzten Schritte umfassen Kupplungsreaktionen, um die restlichen funktionellen Gruppen einzuführen, was zur Bildung von this compound führt

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Wichtige Überlegungen sind:

Reaktionstemperatur und -zeit: Optimierung dieser Parameter, um die Ausbeute zu maximieren.

Reinigungsmethoden: Anwendung von Techniken wie Umkristallisation und Chromatographie, um eine hohe Reinheit zu erreichen

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um bestimmte funktionelle Gruppen zu modifizieren.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Reagenzien wie Halogene und Nucleophile werden für Substitutionsreaktionen verwendet

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise können Oxidationsreaktionen zu oxidierten Derivaten führen, während Substitutionsreaktionen zu modifizierten Benzamidstrukturen führen können .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Werkzeugverbindung zur Untersuchung der Hemmung von Rho-assoziierten Kinasen verwendet.

Biologie: Untersucht auf seine Rolle bei der Regulation der Zytoskelettstabilität und der Zellhaftung.

Medizin: Für potenzielle therapeutische Anwendungen bei Krankheiten untersucht, die mit abnormaler Zellproliferation und glatter Muskelkontraktion einhergehen.

Industrie: In der Entwicklung neuer Medikamente und Therapeutika eingesetzt

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es Rho-assoziierte Kinasen (ROCK1 und ROCK2) hemmt. Diese Kinasen wirken stromabwärts des G-Proteins Rho, um die Zytoskelettstabilität zu regulieren. Durch die Hemmung dieser Kinasen unterbricht this compound die Signalwege, die an der Zellhaftung, Proliferation und glatten Muskelkontraktion beteiligt sind. Die Verbindung zeigt eine hohe Selektivität für ROCK1 und ROCK2, mit minimaler Aktivität gegenüber anderen Kinasen .

Wirkmechanismus

Target of Action

CAY10622, also known as “Benzamide, 3-[[[[[4-(aminocarbonyl)phenyl]amino]carbonyl]amino]methyl]-N-(1,2,3,4-tetrahydro-7-isoquinolinyl)-” or “3-[[(4-carbamoylphenyl)carbamoylamino]methyl]-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide”, primarily targets Rho-associated kinases (ROCK), specifically ROCK1 and ROCK2 . These kinases play crucial roles in various cellular functions, including cell adhesion, proliferation, smooth muscle contraction, and stem cell renewal .

Mode of Action

This compound acts as a potent inhibitor of ROCK1 and ROCK2 . It binds to these kinases, inhibiting their activity. The IC50 values for ROCK1 and ROCK2 are 6 nM and 4 nM, respectively . This means that this compound is highly effective at inhibiting these kinases, even at low concentrations.

Biochemical Pathways

ROCK1 and ROCK2 are downstream effectors of the G protein Rho, which regulates cytoskeletal stability . By inhibiting ROCK1 and ROCK2, this compound disrupts this pathway, leading to changes in cell adhesion, proliferation, smooth muscle contraction, and stem cell renewal .

Pharmacokinetics

It’s known that the compound is a crystalline solid with a solubility of 015 mg/ml in DMSO . This information could be relevant for determining the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The inhibition of ROCK1 and ROCK2 by this compound leads to changes in various cellular functions. Specifically, it can affect cell adhesion, proliferation, smooth muscle contraction, and stem cell renewal . These changes at the molecular and cellular level can have significant effects on the overall functioning of the cells and tissues where these kinases are active.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of CAY10622 involves multiple steps, starting with the preparation of the benzamide core structure. The key steps include:

Formation of the benzamide core: This involves the reaction of 4-aminobenzoic acid with appropriate reagents to form the benzamide structure.

Introduction of the isoquinoline moiety: This step involves the reaction of the benzamide core with 1,2,3,4-tetrahydroisoquinoline under specific conditions to introduce the isoquinoline moiety.

Final coupling reactions: The final steps involve coupling reactions to introduce the remaining functional groups, resulting in the formation of this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

Reaction temperature and time: Optimizing these parameters to maximize yield.

Purification methods: Using techniques such as recrystallization and chromatography to achieve high purity

Analyse Chemischer Reaktionen

Types of Reactions

CAY10622 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify specific functional groups.

Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in modified benzamide structures .

Wissenschaftliche Forschungsanwendungen

CAY10622 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of Rho-associated kinases.

Biology: Investigated for its role in regulating cytoskeletal stability and cell adhesion.

Medicine: Explored for potential therapeutic applications in diseases involving abnormal cell proliferation and smooth muscle contraction.

Industry: Utilized in the development of new drugs and therapeutic agents

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Y-27632: Ein weiterer potenter Inhibitor von Rho-assoziierten Kinasen, jedoch mit unterschiedlicher Selektivität und Potenz.

Fasudil: Ein ROCK-Inhibitor, der klinisch zur Behandlung von zerebralen Vasospasmen eingesetzt wird.

GSK429286A: Ein selektiver Inhibitor von ROCK1 mit Anwendungen in der Krebsforschung

Einzigartigkeit von CAY10622

This compound ist einzigartig aufgrund seiner hohen Potenz und Selektivität für ROCK1 und ROCK2. Es zeigt eine über 100-fache Selektivität gegenüber weiteren 44 Kinasen, was es zu einem wertvollen Werkzeug für die Untersuchung von ROCK-vermittelten Signalwegen macht .

Eigenschaften

IUPAC Name |

3-[[(4-carbamoylphenyl)carbamoylamino]methyl]-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N5O3/c26-23(31)18-5-7-21(8-6-18)30-25(33)28-14-16-2-1-3-19(12-16)24(32)29-22-9-4-17-10-11-27-15-20(17)13-22/h1-9,12-13,27H,10-11,14-15H2,(H2,26,31)(H,29,32)(H2,28,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCIFUGGHOXNSJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

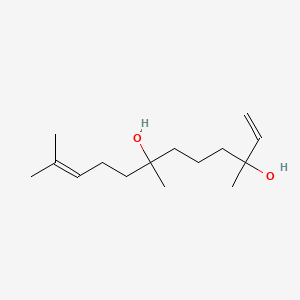

C1CNCC2=C1C=CC(=C2)NC(=O)C3=CC=CC(=C3)CNC(=O)NC4=CC=C(C=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B592776.png)

![5-methyl-2-(methylsulfinyl)-1H-benzo[d]imidazole](/img/structure/B592781.png)